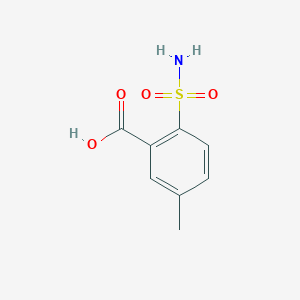

5-Methyl-2-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-2-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S . It has a molecular weight of 215.23 . The compound is typically stored at room temperature and is available in powder form .

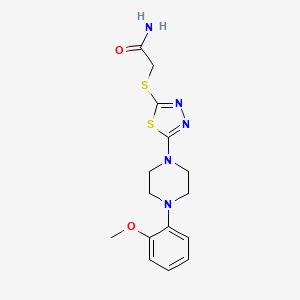

Molecular Structure Analysis

The molecular structure of this compound consists of 23 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 215.23 .Scientific Research Applications

1. Biochemical Analysis

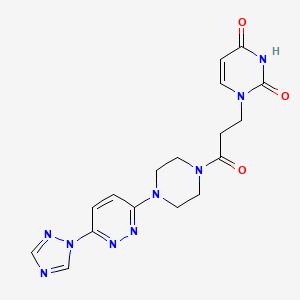

5-Methyl-2-sulfamoylbenzoic acid's derivatives have been utilized in biochemical analyses. For instance, Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) is a water-soluble aromatic disulfide that has been synthesized and shown to be useful for determining sulfhydryl groups in various biological materials, including blood. This showcases its application in studying biochemical reactions and interactions (Ellman, 1959).

2. Coordination Polymer Synthesis

Research into the synthesis, structure elucidation, and self-assembly of Co(II) complexes, including derivatives of this compound, has been reported. These complexes show how the solvent used in the synthesis process can influence the formation of three-dimensional structures, highlighting its application in the field of material science and coordination chemistry (Pedireddi & Varughese, 2004).

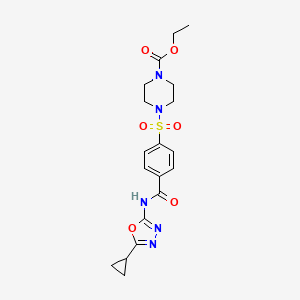

3. Antitubercular Agent Development

A class of antituberculosis agents, 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been developed, demonstrating promising in vitro activity against Mycobacterium tuberculosis. These compounds, derived from this compound, exhibit selective antimycobacterial effects and low in vitro toxicity, marking their significance in medicinal chemistry and drug development (Karabanovich et al., 2016).

4. Corrosion Inhibition

In the study of corrosion inhibition, 1,3,4-oxadiazole derivatives, including those derived from this compound, have been synthesized and tested for their effectiveness in protecting mild steel in sulphuric acid. This research is critical in materials science, specifically in understanding and preventing material degradation (Ammal et al., 2018).

5. Environmental Pollution Studies

Studies involving the adsorption of sulfonamides, including this compound derivatives, to biochars have been conducted to understand the factors controlling their adsorption. This research is significant in environmental science, particularly in pollution control and remediation efforts (Xie et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes that play crucial roles in various biological processes .

Mode of Action

It’s known that many sulfamoyl compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds are known to influence a variety of pathways, including those involved in cellular metabolism and signal transduction .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 21523 g/mol . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds are known to induce a variety of cellular responses, including changes in enzyme activity and alterations in signal transduction pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-2-sulfamoylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Properties

IUPAC Name |

5-methyl-2-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMMQSCJBWGKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic Acid](/img/structure/B2940495.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)